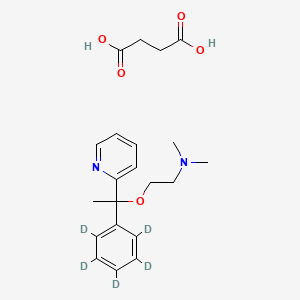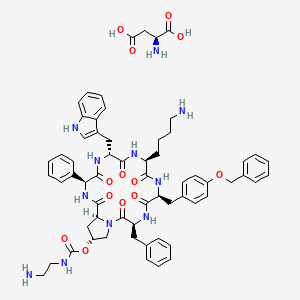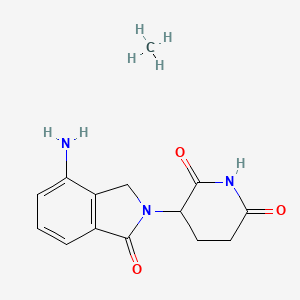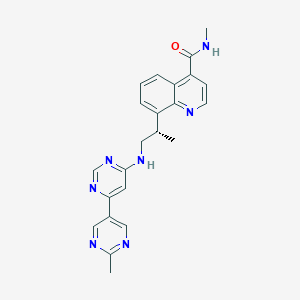
Doxylamine-d5 Succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxylamine-d5 Succinate is a deuterated form of Doxylamine Succinate, an antihistamine commonly used to treat symptoms of allergies, colds, and insomnia. The deuterium labeling (d5) is used for analytical purposes, particularly in mass spectrometry, to distinguish it from the non-deuterated form. This compound is also utilized in pharmacokinetic studies to understand the metabolism and distribution of Doxylamine in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Doxylamine-d5 Succinate involves the incorporation of deuterium atoms into the Doxylamine molecule. The process typically starts with the synthesis of deuterated benzyl chloride, which is then reacted with 2-(dimethylamino)ethanol to form the deuterated intermediate. This intermediate undergoes further reactions to yield Doxylamine-d5, which is then converted to its succinate salt by reacting with succinic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm the incorporation of deuterium atoms and the overall purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Doxylamine-d5 Succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms, although this is less common.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where hydrogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield halogenated derivatives.
Applications De Recherche Scientifique
Doxylamine-d5 Succinate is widely used in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry to quantify Doxylamine levels in various samples.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of Doxylamine.
Medicine: Used in clinical research to investigate the efficacy and safety of Doxylamine-containing formulations.
Industry: Utilized in the development of new pharmaceutical formulations and in quality control processes.
Mécanisme D'action
Doxylamine-d5 Succinate exerts its effects by competitively inhibiting histamine at H1 receptors. This inhibition prevents histamine from binding to its receptors, thereby reducing allergy symptoms and inducing sedation. The compound also has anticholinergic properties, which contribute to its sedative effects. The molecular targets include histamine H1 receptors and muscarinic acetylcholine receptors, which are involved in the regulation of sleep and wakefulness.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar sedative properties.
Chlorpheniramine: A less sedating antihistamine used for allergy relief.
Promethazine: An antihistamine with strong sedative and antiemetic properties.
Uniqueness
Doxylamine-d5 Succinate is unique due to its deuterium labeling, which makes it particularly useful in analytical and pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-deuterated forms. This feature is especially valuable in research settings where accurate measurement of drug levels is critical.
Propriétés
IUPAC Name |
butanedioic acid;N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i4D,5D,6D,9D,10D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAUFVUYFNWQFM-NBTFKYQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN(C)C)[2H])[2H].C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,5R,8R,13R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799953.png)
![(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-{[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}-23,24-dioxaheptacyclo[19.2.1.0(1),(1).0(3),(1).0,(1).0,(1)(2).0(1)(2),(1)]tetracosan-16-yl acetate](/img/structure/B10799957.png)
![methane;(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride](/img/structure/B10799960.png)


![(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;methane](/img/structure/B10799976.png)
![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B10799998.png)
![[(2S,3R,4R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800008.png)





